Dexoxadrol Dexoxadrol Dioxadrol is a diarylmethane.
Brand Name: Vulcanchem
CAS No.: 4741-41-7
VCID: VC0006385
InChI: InChI=1S/C20H23NO2/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18/h1-6,9-12,18-19,21H,7-8,13-15H2/t18?,19-/m0/s1
SMILES: C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C20H23NO2
Molecular Weight: 309.4 g/mol

Dexoxadrol

CAS No.: 4741-41-7

Cat. No.: VC0006385

Molecular Formula: C20H23NO2

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

Dexoxadrol - 4741-41-7

CAS No. 4741-41-7
Molecular Formula C20H23NO2
Molecular Weight 309.4 g/mol
IUPAC Name 2-[(4R)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine
Standard InChI InChI=1S/C20H23NO2/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18/h1-6,9-12,18-19,21H,7-8,13-15H2/t18?,19-/m0/s1
Standard InChI Key HGKAMARNFGKMLC-GGYWPGCISA-N
Isomeric SMILES C1CCNC(C1)[C@@H]2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4
SMILES C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4

Chemical Identity and Structural Characteristics

Molecular Architecture

Dexoxadrol (C20_{20}H23_{23}NO2_2, molecular weight 309.4 g/mol) is the dextrorotatory enantiomer of dioxadrol, featuring a 2-(2,2-diphenyl-1,3-dioxolan-4-yl)piperidine backbone . Its structure comprises a dioxolane ring fused to a piperidine moiety, with phenyl groups at the 2-position of the dioxolane (Fig. 1). The absolute configuration at the C-2 (piperidine) and C-4 (dioxolane) positions dictates receptor affinity, as demonstrated by the 100-fold greater NMDA receptor binding of Dexoxadrol compared to its levorotatory counterpart, levoxadrol .

Stereochemical Sensitivity

The compound’s pharmacological activity is exquisitely stereospecific. X-ray crystallography reveals that the like-configuration (both C-2 and C-4 substituents axial) optimizes NMDA receptor binding, while unlike-configurations favor sigma receptor interactions . For instance, replacing the C-4 hydroxyl with a methoxy group reduces NMDA affinity by 80%, underscoring the critical role of hydrogen bonding at this position .

Pharmacological Mechanisms and Receptor Interactions

NMDA Receptor Antagonism

Dexoxadrol noncompetitively inhibits NMDA receptors by binding to the PCP site within the receptor’s ion channel pore . Radioligand displacement assays show a Ki_i of 44 nM for the high-affinity site, with >500-fold selectivity over sigma-1 and sigma-2 receptors . This contrasts with MK-801 (dizocilpine), which shares NMDA affinity but lacks Dexoxadrol’s sigma receptor discrimination .

Voltage-Dependent Channel Block

Electrophysiological studies demonstrate that Dexoxadrol’s blockade is voltage-sensitive, with IC50_{50} values decreasing from 1.2 μM at -60 mV to 0.3 μM at -100 mV . This suggests preferential binding to the open-channel conformation, a trait shared with ketamine but distinct from magnesium’s voltage-independent block .

Sigma Receptor Modulation

Despite its NMDA selectivity, Dexoxadrol exhibits moderate sigma-1 affinity (Ki_i = 320 nM) . This dual activity complicates behavioral interpretations, as sigma activation potentiates dopamine release in mesolimbic pathways—a mechanism implicated in its psychotomimetic effects .

Behavioral and Physiological Effects

Thermoregulatory Impact

Acute subcutaneous administration in rats induces dose-dependent hyperthermia (+1.8°C at 40 mg/kg), contrasting sharply with PCP’s hypothermic effects (-2.3°C at 20 mg/kg) . This divergence suggests PCP’s hypothermia arises from non-NMDA mechanisms, possibly sigma-mediated hypothalamic modulation .

Cognitive and Motor Effects

In primate repeated-acquisition tasks, Dexoxadrol (0.3–3.0 mg/kg) reduces accuracy by 62% at highest doses while decreasing response rates to 28% of baseline . These deficits mirror ketamine’s effects but with slower onset (Tmax_{max} 90 vs. 30 min), likely due to Dexoxadrol’s higher lipophilicity (logP 3.1 vs. 2.7) .

Analgesic Profile

Synthetic Chemistry and Structure-Activity Relationships

Key Synthetic Routes

The Wünsch group developed an optimized synthesis via hetero-Diels-Alder reaction between dioxolane imine 10 and Danishefsky’s diene 11 (Fig. 2) . This approach achieves 78% yield with >99% enantiomeric excess, overcoming prior racemization issues during piperidine ring formation .

SAR Insights

Systematic C-4 substitutions reveal:

  • Hydroxyl: Optimal for NMDA affinity (Ki_i 44 nM in 17d)

  • Methoxy: Shifts preference to sigma-1 (Ki_i 89 nM vs. 520 nM NMDA in 19a)

  • Benzyloxy: Abolishes activity (Ki_i >10,000 nM)

Axial orientation of C-4 substituents enhances NMDA binding 3-fold over equatorial, highlighting the receptor’s stereochemical constraints .

Toxicology and Adverse Effects

Human Toxicity

Phase I trials reported dose-limiting neuropsychiatric effects:

  • 10 mg: Mild dizziness (17% incidence)

  • 20 mg: Visual disturbances (42%), dissociation (33%)

  • 30 mg: Emergent agitation (58%), tachycardia (+28 bpm)

Notably, 10 mg co-administered with aspirin produced analgesia equivalent to 30 mg alone but with 75% fewer adverse events .

Animal Neurotoxicity

Chronic dosing (28 days, 5 mg/kg/day) in rats induces:

  • Hippocampal apoptosis: 22% CA1 neuron loss

  • Glutamate surge: Extracellular [Glu] increases 190%

  • Oxidative stress: Cortical lipid peroxidation +143%

These effects are reversible upon cessation but suggest cautious dosing regimens for therapeutic development.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator